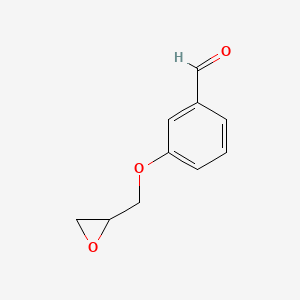

3-(Oxiran-2-ylmethoxy)benzaldehyde

描述

Significance as a Bifunctional Chemical Entity

The primary significance of 3-(Oxiran-2-ylmethoxy)benzaldehyde in organic synthesis lies in its nature as a bifunctional molecule. It possesses two highly reactive and synthetically useful functional groups—an aldehyde and an epoxide—which can undergo a wide array of chemical transformations, often independently of one another.

The Aldehyde Group: The benzaldehyde (B42025) moiety is a classic electrophilic functional group. It readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include oxidation to form a carboxylic acid, reduction to a benzyl alcohol, and numerous condensation reactions. This functional group serves as a handle for molecular elongation and modification.

The Oxirane (Epoxide) Group: The oxirane ring is a three-membered cyclic ether characterized by significant ring strain. This inherent strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This process can be initiated by a wide range of nucleophiles, such as amines, alcohols, and thiols, under either acidic or basic conditions. The regioselectivity of the ring-opening can often be controlled by the choice of reaction conditions, providing a versatile method for introducing a 1,2-aminoalcohol, 1,2-ether-alcohol, or other functionalized side-chains.

This dual reactivity allows for a rich and diverse reaction chemistry, enabling its use as a key building block in the stepwise or orthogonal construction of sophisticated molecular architectures. Researchers can selectively target one functional group while leaving the other intact for subsequent transformations, a crucial strategy in multi-step organic synthesis.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products/Intermediates |

|---|---|---|

| Aldehyde (-CHO) | Oxidation | Carboxylic Acids |

| Reduction | Benzyl Alcohols | |

| Condensation (e.g., with hydrazides) | Hydrazones, Schiff Bases researchgate.net | |

| Carbon-Carbon Bond Formation (e.g., Wittig, Grignard) | Alkenes, Secondary Alcohols | |

| Oxirane (Epoxide) | Nucleophilic Ring-Opening (e.g., with amines) | Amino Alcohols |

| Nucleophilic Ring-Opening (e.g., with alcohols) | Hydroxy Ethers |

Overview of Research Trajectories and Potential

Research involving this compound and structurally related compounds primarily focuses on its application as a versatile synthon for creating a diverse range of organic molecules. Its potential extends across several domains of chemical science.

In complex organic synthesis , this compound serves as a valuable starting material. For instance, the synthesis of various hydrazone Schiff bases has been achieved through the condensation reaction of the aldehyde group in 3-alkoxybenzaldehydes with salicylhydrazide. researchgate.net The epoxide ring offers a subsequent site for modification, allowing for the creation of libraries of complex derivatives from a single, versatile precursor. The general class of alkoxy substituted benzaldehydes are products of broad commercial interest and are used as intermediates in the synthesis of pharmaceutical ingredients and compounds for the flavor and fragrance industries. google.com

In medicinal chemistry , the structural motifs accessible from this compound are of significant interest. The precursor molecule, 3-hydroxybenzaldehyde (B18108), is used in the synthesis of monastrol, a well-known mitotic kinesin Eg5 inhibitor, and has been studied for its vasculoprotective effects. wikipedia.org The ability to introduce diverse functionalities through the epoxide ring-opening allows for the systematic modification of the molecular structure to explore structure-activity relationships (SAR) in drug discovery programs.

In polymer and materials science , the epoxide functionality is a key component in the formation of epoxy resins. Molecules containing both an epoxide and another reactive group, like an aldehyde, can be used as cross-linking agents, adhesion promoters, or as monomers for the synthesis of functional polymers. The aldehyde can be used to graft the polymer onto surfaces or to introduce other functionalities in a post-polymerization modification step.

The strategic placement of the reactive groups on the aromatic ring makes this compound a powerful tool for chemists aiming to construct complex molecules with precise control over their architecture and functionality.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(oxiran-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVUFVFBPAZJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378862 | |

| Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22590-64-3 | |

| Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxiran 2 Ylmethoxy Benzaldehyde

Primary Synthetic Routes from Phenolic Aldehyde Precursors

The most prevalent and direct method for synthesizing 3-(Oxiran-2-ylmethoxy)benzaldehyde begins with its corresponding phenolic aldehyde precursor, 3-hydroxybenzaldehyde (B18108). This transformation is typically achieved via a Williamson ether synthesis, a robust and versatile method for forming ethers. wikipedia.orgtcichemicals.com

Nucleophilic Substitution Reaction with Epichlorohydrin (B41342)

The synthesis is fundamentally a two-step process initiated by reacting 3-hydroxybenzaldehyde with epichlorohydrin. wikipedia.org This reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group. The resulting phenoxide ion acts as a potent nucleophile, attacking the least sterically hindered carbon of the epichlorohydrin molecule. This initial step, often referred to as the coupling reaction, results in the formation of a halohydrin ether intermediate. google.com

The second step is a dehydrohalogenation reaction. A base, often the same one used in the first step or an additional amount, promotes an intramolecular cyclization. The alkoxide formed attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the final epoxide ring, yielding this compound. google.com

Mechanistic Considerations of Epoxide Formation

The formation of the glycidyl (B131873) ether from a phenol (B47542) and epichlorohydrin proceeds through a sequential SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

Phenoxide Formation : A base abstracts the acidic proton from the hydroxyl group of 3-hydroxybenzaldehyde, creating a nucleophilic phenoxide anion.

First SN2 Attack (Intermolecular) : The phenoxide anion attacks the primary carbon of epichlorohydrin. This carbon is electrophilic due to the inductive effect of the adjacent chlorine and oxygen atoms. This backside attack opens the epoxide ring and forms an alkoxide intermediate with a chlorine atom still attached to the propyl chain.

Second SN2 Attack (Intramolecular) : The newly formed alkoxide anion then acts as an internal nucleophile. It attacks the carbon atom bearing the chlorine atom in a second, intramolecular SN2 reaction. researchgate.net This concerted step displaces the chloride leaving group and results in the closure of a new three-membered ring, the desired oxirane or epoxide functionality.

This mechanistic pathway underscores the importance of a primary halide (or equivalent leaving group) on the electrophile for the Williamson ether synthesis to be efficient and avoid competing elimination reactions. wikipedia.org

Optimization Strategies for Reaction Conditions

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, solvent system, and the molar ratios of the reactants.

Catalyst Selection and Role in Reaction Efficiency

Catalysts are crucial for enhancing the rate and efficiency of the synthesis, particularly when dealing with multiphase reaction systems (e.g., a solid base in an organic solvent).

Phase-Transfer Catalysts (PTCs) : Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or various cinchona alkaloid derivatives, are highly effective as phase-transfer catalysts. beilstein-journals.orgnih.gov PTCs work by transporting the hydroxide (B78521) or phenoxide anion from the aqueous or solid phase into the organic phase where the epichlorohydrin reactant resides. This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate.

Lewis Acids : In some process variations, Lewis acids like tin tetrachloride (SnCl₄) can be used to catalyze the initial coupling reaction between the phenol and epichlorohydrin to form the halohydrin ether. google.com This is then followed by a separate dehydrohalogenation step with a base.

Tertiary Amines : Tertiary amines can also act as accelerators in the curing of glycidyl ethers, and their catalytic activity is relevant in the synthesis as they can facilitate the ring-opening and closing reactions. kpi.ua

The selection of a catalyst can have a significant impact on reaction efficiency and, in some cases, can impart stereoselectivity. nih.gov

Table 1: Effect of Catalyst on Glycidyl Ether Synthesis

| Catalyst Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Phase-Transfer Catalyst (PTC) | N-(p-trifluoromethylbenzyl)cinchonidinium bromide | Facilitates reaction in two-phase systems, enhancing nucleophile transport and enabling asymmetric synthesis. | nih.gov |

| Lewis Acid | Tin Tetrachloride (SnCl4) | Catalyzes the initial coupling of the phenol and epihalohydrin to form the halohydrin ether. | google.com |

| Tertiary Amine | N,N-dimethylbenzylamine (DMBA) | Accelerates epoxy ring-opening reactions, though can promote side reactions like homopolymerization. | kpi.ua |

Solvent Effects and Solvent-Free Reaction Protocols

The choice of solvent plays a critical role in the reaction's success, influencing reactant solubility and the nucleophilicity of the reacting species.

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) are often preferred as they effectively solvate the cation of the base (e.g., Na⁺) while leaving the phenoxide anion relatively free and highly nucleophilic. numberanalytics.com Studies comparing various solvents for similar reactions have shown that reaction yields can vary dramatically. For instance, in one related synthesis, refluxing in ethanol (B145695) provided a significantly higher yield (82%) compared to other solvents like DMF (30%) or acetonitrile (13%) under the same conditions. researchgate.net

Solvent-Free Protocols : To improve the environmental footprint of the synthesis, solvent-free, or "neat," reaction conditions have been developed. These methods, often assisted by microwave irradiation, can lead to shorter reaction times and simplified product work-up, representing a greener alternative to traditional solvent-based syntheses. nih.gov

Table 2: Influence of Solvent on Product Yield in a Representative Glycidylation Reaction

| Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| Water | Reflux | 10% | researchgate.net |

| Acetonitrile | Reflux | 13% | researchgate.net |

| N,N-Dimethylformamide (DMF) | Reflux | 30% | researchgate.net |

| Tetrahydrofuran (THF) | Reflux | 15% | researchgate.net |

| Methanol (B129727) | Reflux | 25% | researchgate.net |

| Ethanol | Reflux | 82% | researchgate.net |

Data from a comparable synthesis illustrating solvent impact. researchgate.net

Stoichiometric Control for Enhanced Yields

The molar ratio of the reactants—3-hydroxybenzaldehyde, epichlorohydrin, and the base—is a critical parameter that must be carefully controlled to maximize the yield of the desired product and minimize the formation of by-products.

Using a stoichiometric excess of epichlorohydrin is a common strategy to ensure complete conversion of the phenolic precursor. google.com However, a large excess can lead to the formation of polymers. The amount of base must also be optimized. While at least two equivalents of base are theoretically required (one for deprotonating the phenol and one for the final dehydrohalogenation), using a slight excess is often necessary to drive the reaction to completion. One patent suggests a molar ratio of epihalohydrin to the phenolic hydroxyl group between 0.8 and 1.3. google.com Another synthesis of a similar glycidyl ether used a molar ratio of phenol:epichlorohydrin:base of approximately 1:2:1.5 to achieve good yields. google.com Precise control of these ratios is essential to prevent side reactions and obtain a high-purity product. google.com

Temperature Regulation and Reaction Kinetics

Temperature is a critical parameter in the synthesis of glycidyl ethers like this compound, profoundly influencing reaction rates, product yield, and purity. The Williamson ether synthesis for related compounds has been conducted across a wide temperature spectrum, from 0°C to 150°C. google.comgoogle.com

The initial step often involves the formation of the phenoxide from 3-hydroxybenzaldehyde using a base. This can be followed by the addition of the glycidylating agent (e.g., (S)-glycidyl m-nitrobenzenesulfonate), with the reaction proceeding at a controlled temperature, for instance, 0°C for 12 hours, to ensure high yield and stereochemical fidelity if optically active materials are used. google.com In processes using epichlorohydrin, the reaction temperature can range from 0°C up to the reflux temperature of the reaction mixture, with a preferred range of 80°C to 150°C. google.com The subsequent dehydrohalogenation step to form the epoxide ring is typically carried out at a moderate temperature, such as 55-60°C. google.com

Maintaining precise temperature control is crucial. For optically active precursors, conducting the reaction at temperatures below 100°C is often preferred to prevent racemization. google.com Higher temperatures, while accelerating the reaction, can promote side reactions, leading to the formation of impurities.

Research-Scale Purification and Isolation Techniques

Following synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, catalysts, and byproducts. At the research scale, chromatographic methods are prevalent, with recrystallization and precipitation serving as alternative or complementary techniques.

Chromatographic Separation Methods

Silica (B1680970) gel column chromatography is a widely employed and effective method for the purification of this compound and related compounds. google.comrsc.org The separation relies on the differential adsorption of the components of the crude reaction mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether (PE), and a more polar solvent, like ethyl acetate (B1210297) (EA), is commonly used. The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to effectively separate the target compound from impurities. google.comrsc.org For many benzaldehyde (B42025) derivatives, the crude product is purified on a silica gel column, and the final product is obtained after concentrating the relevant fractions. rsc.org

The following table summarizes various mobile phase compositions used in the silica gel column chromatography of similar benzaldehyde ether compounds, illustrating the range of solvent systems that can be adapted for this purification.

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether (PE) : Ethyl Acetate (EA) = 20:1 | (E)-1-((3-(2-nitrovinyl)phenoxy)methyl)-4-methylbenzene | rsc.org |

| Silica Gel | Petroleum Ether (PE) : Ethyl Acetate (EA) = 30:1 | (E)-1-(cyclopropylmethoxy)-3-(2-nitrovinyl)benzene | rsc.org |

| Silica Gel | Ethyl Acetate (EA) : Petroleum Ether (PE) = 1:12 | 3-(naphthalen-2-ylmethoxy)benzaldehyde | rsc.org |

| Silica Gel | Hexane : Ethyl Acetate (EA) = 1:1 | (S)-1-[p-(carbamoylmethyl)phenoxy]-2,3-epoxypropane | google.com |

Recrystallization and Precipitation Strategies

Recrystallization and precipitation are valuable techniques for purifying solid compounds. These methods exploit the differences in solubility of the target compound and its impurities in a given solvent or solvent mixture at varying temperatures. For instance, a crude product of a Williamson ether synthesis was purified effectively by first recrystallizing from methanol and then again from a pentane/dichloromethane mixture. arkat-usa.org

In some cases, precipitation can be induced by cooling the solution. A pure oxirane product was successfully isolated by precipitating it from a methanol solution held at -23°C. arkat-usa.org

However, this compound is often described as a liquid at ambient temperature, which can make traditional recrystallization challenging. fluorochem.co.uk Purification of liquids via crystallization would necessitate very low temperatures or the formation of a solid derivative. Consequently, for liquid products like this, chromatographic separation is generally the more practical and commonly used purification method at the research scale. google.com

Advanced Chemical Reactivity of 3 Oxiran 2 Ylmethoxy Benzaldehyde

Epoxide Ring-Opening Reactions

The three-membered epoxide ring is characterized by significant angle and torsional strain, rendering it highly susceptible to ring-opening reactions by various nucleophiles. chemistrysteps.com These reactions are fundamental in organic synthesis as they introduce two vicinal functional groups in a stereospecific manner. mdpi.comencyclopedia.pub The reactivity of the epoxide in 3-(Oxiran-2-ylmethoxy)benzaldehyde is a key feature for molecular elaboration.

Nucleophilic Addition with Amines and Nitrogen-Containing Heterocycles

The reaction of epoxides with amines, known as aminolysis, is a widely used method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceutical agents. rsc.org This reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

The regioselectivity of the attack depends on the reaction conditions. In neutral or basic media, the amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon atom of the epoxide. For this compound, this would be the terminal CH₂ group of the oxirane ring. The process results in the formation of a secondary alcohol and a secondary amine. A variety of amines and nitrogen-containing heterocycles can be employed in this reaction.

Table 1: Illustrative Examples of Epoxide Ring-Opening with Nitrogen Nucleophiles

| Nucleophile | Product Structure (Illustrative) | Reaction Conditions |

|---|---|---|

| Ammonia | 1-amino-3-(3-formylphenoxy)propan-2-ol | Aqueous or alcoholic solution |

| Diethylamine | 1-(diethylamino)-3-(3-formylphenoxy)propan-2-ol | Neat or in a polar solvent, heat |

| Aniline | 1-(3-formylphenoxy)-3-(phenylamino)propan-2-ol | Can be catalyzed by acids or metal complexes |

Reactions with Oxygen- and Sulfur-Based Nucleophiles

Oxygen-based nucleophiles, such as water, alcohols, and phenols, can also open the epoxide ring to yield diols or ether-alcohols. jsynthchem.com These reactions are often catalyzed by either acid or base. Acid catalysis protonates the epoxide oxygen, making the ring more electrophilic, while base catalysis typically involves the deprotonation of the nucleophile to form a more potent alkoxide or phenoxide.

Sulfur-based nucleophiles, like thiols and thiophenols, are generally more nucleophilic than their oxygen counterparts and react readily with epoxides to form β-hydroxy thioethers. libretexts.org Thiolate anions, generated by treating a thiol with a base, are particularly effective for this transformation. These reactions are also highly regioselective, with the nucleophile attacking the less substituted carbon under neutral or basic conditions.

Table 2: Ring-Opening with Oxygen and Sulfur Nucleophiles

| Nucleophile | Product Structure (Illustrative) | Typical Conditions |

|---|---|---|

| Methanol (B129727) (CH₃OH) | 1-(3-formylphenoxy)-3-methoxypropan-2-ol | Acidic (e.g., H₂SO₄) or basic (e.g., NaOCH₃) catalysis |

| Phenol (B47542) (C₆H₅OH) | 1-(3-formylphenoxy)-3-phenoxypropan-2-ol | Base catalysis (e.g., Cs₂CO₃) researchgate.net |

Stereochemical Aspects of Ring-Opening

Epoxide ring-opening reactions are classic examples of stereospecific processes. youtube.com The reaction proceeds through an SN2 mechanism, which involves a backside attack by the nucleophile on the epoxide carbon. researchgate.net This leads to an inversion of the stereochemical configuration at the center of attack. youtube.com

In the case of this compound, the oxirane ring contains a chiral center at the C2 position. If a single enantiomer of the starting material is used, the nucleophilic attack at this chiral carbon will result in the formation of a product with the opposite configuration at that center. If the attack occurs at the terminal, non-chiral CH₂ carbon, the configuration of the original stereocenter is retained. youtube.com This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers. mdpi.com

Mechanisms of Catalyzed and Uncatalyzed Ring-Opening

The mechanism of epoxide ring-opening can be influenced by the presence or absence of a catalyst.

Uncatalyzed/Base-Catalyzed Ring-Opening : Under neutral or basic conditions, the reaction follows a pure SN2 pathway. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. chemistrysteps.comresearchgate.net This is the typical pathway for strong nucleophiles like amines, alkoxides, and thiolates.

Acid-Catalyzed Ring-Opening : In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. chemistrysteps.comkhanacademy.org This protonation weakens the C-O bonds and makes the epoxide a much better electrophile. The subsequent nucleophilic attack is more complex. While it still occurs from the backside (SN2-like), the regioselectivity is different. The nucleophile preferentially attacks the more substituted carbon atom. khanacademy.org This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state, giving the reaction some SN1 character. khanacademy.org Metal-based Lewis acids can also be used to activate the epoxide in a similar manner. beilstein-journals.orgnih.gov

Aldehyde Functional Group Transformations

The benzaldehyde (B42025) moiety of the molecule offers another site for chemical modification, with the aldehyde group being readily susceptible to oxidation.

Oxidation Pathways to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a common and high-yielding transformation in organic chemistry. This can be achieved using a variety of oxidizing agents. For this compound, this transformation would yield 3-(oxiran-2-ylmethoxy)benzoic acid, a bifunctional molecule containing both a carboxylic acid and an epoxide.

Common oxidizing agents for this purpose include:

Potassium permanganate (KMnO₄) : A strong oxidizing agent that readily converts aldehydes to carboxylic acids. quora.com

Chromium-based reagents : Reagents like potassium dichromate (K₂Cr₂O₇) or chromic acid (Jones reagent) are effective but less commonly used now due to toxicity concerns. quora.com

Hydrogen peroxide (H₂O₂) : A greener oxidizing agent that can be used, often with a catalyst such as sodium tungstate (Na₂WO₄). researchgate.net

Silver(I) oxide (Ag₂O) : Used in the Tollens' test, it is a mild and selective oxidizing agent for aldehydes.

The choice of oxidant is crucial, especially to ensure the integrity of the epoxide ring, which can be sensitive to harsh acidic or oxidative conditions. Milder, more selective reagents are often preferred.

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification | Powerful, but can sometimes cleave other functional groups. |

| Sodium Tungstate / H₂O₂ | Aqueous solution, sometimes with surfactants | Considered a more environmentally friendly method. researchgate.net |

| Silver (I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | Mild and selective for aldehydes. |

Reduction Pathways to Alcohols and Amines

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (3-(oxiran-2-ylmethoxy)phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents. libretexts.orglibretexts.org Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, usually from the solvent or an acidic workup, yields the final alcohol product. libretexts.org While both reagents are effective, NaBH₄ is a milder and more selective agent, often preferred for its compatibility with a wider range of solvents and functional groups. libretexts.org

Beyond simple reduction to an alcohol, the aldehyde group serves as a key handle for the synthesis of amines through a process known as reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot method involves the reaction of the aldehyde with a primary or secondary amine under weakly acidic conditions to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This strategy avoids the multiple alkylation issues often encountered with direct amine alkylation. masterorganicchemistry.com A key to the success of this reaction is the use of a reducing agent that is selective for the imine over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com The reaction rate is pH-dependent, with optimal rates typically found in weakly acidic conditions (pH 4-5) that are sufficient to catalyze imine formation without deactivating the amine nucleophile. openstax.org

Table 1: Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Amine/Alcohol Reactant | Product |

| Aldehyde Reduction | 1. NaBH₄2. H₂O | N/A | (3-(Oxiran-2-ylmethoxy)phenyl)methanol |

| Aldehyde Reduction | 1. LiAlH₄2. H₃O⁺ | N/A | (3-(Oxiran-2-ylmethoxy)phenyl)methanol |

| Reductive Amination | 1. Aniline2. NaBH₃CN | Aniline | N-((3-(Oxiran-2-ylmethoxy)phenyl)methyl)aniline |

| Reductive Amination | 1. Methylamine2. NaBH(OAc)₃ | Methylamine | 1-(3-(Oxiran-2-ylmethoxy)phenyl)-N-methylmethanamine |

Condensation Reactions, Including Imine and Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, a class of compounds also known as Schiff bases. edu.krdderpharmachemica.com These reactions are fundamental in organic synthesis and are characterized by the formation of a carbon-nitrogen double bond (C=N). chemistrysteps.commasterorganicchemistry.com The reaction is typically catalyzed by mild acid and proceeds via a reversible nucleophilic addition-elimination mechanism. chemistrysteps.comlibretexts.org

The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. openstax.orglibretexts.org This is followed by a proton transfer to form a neutral carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). openstax.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. openstax.orglibretexts.org The reaction is reversible, and the formation of the imine can be driven to completion by removing the water that is formed, for instance, by using a Dean-Stark apparatus or molecular sieves. libretexts.org

A wide variety of primary amines can be used in this reaction, leading to a diverse array of Schiff base derivatives. The electronic nature of the substituents on both the benzaldehyde and the amine can influence the rate and equilibrium of the reaction. nih.gov

Table 2: Imine Formation from this compound

| Amine Reactant | Product Name |

| Aniline | (E)-N-((3-(Oxiran-2-ylmethoxy)phenyl)methylene)aniline |

| 4-Methoxyaniline | (E)-N-((3-(Oxiran-2-ylmethoxy)phenyl)methylene)-4-methoxyaniline |

| Ethanolamine | (E)-2-(((3-(Oxiran-2-ylmethoxy)phenyl)methylene)amino)ethan-1-ol |

Acetal and Ketal Formation Reactions

Acetal formation is a common and crucial reaction for the aldehyde functional group, primarily used as a protecting group strategy in multistep synthesis. masterorganicchemistry.com The aldehyde in this compound can react with two equivalents of an alcohol under acidic conditions to form an acetal. openstax.org The reaction is reversible and involves the formation of a hemiacetal intermediate. libretexts.org

The mechanism is acid-catalyzed, starting with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which, after deprotonation, yields a hemiacetal. libretexts.org Further reaction involves the protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form an oxonium ion. openstax.org A second molecule of alcohol attacks this ion, and a final deprotonation step yields the stable acetal. libretexts.orgopenstax.org

To drive the equilibrium towards the acetal, water must be removed from the reaction mixture. openstax.org Cyclic acetals, which are particularly stable, can be formed by using a diol, such as ethylene glycol. spegroup.rustudy.com These cyclic acetals, like 2-(3-(oxiran-2-ylmethoxy)phenyl)-1,3-dioxolane, are stable to basic and nucleophilic reagents, making them excellent protecting groups for the aldehyde while other transformations are carried out on the molecule, such as reactions involving the epoxide ring. profistend.info The acetal can be easily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde. masterorganicchemistry.comorganicchemistrytutor.com

Table 3: Acetal Formation Reactions

| Alcohol/Diol Reactant | Catalyst | Product Name |

| Methanol (2 eq.) | H₂SO₄ (cat.) | 1-(Dimethoxymethyl)-3-(oxiran-2-ylmethoxy)benzene |

| Ethylene Glycol (1 eq.) | p-Toluenesulfonic acid | 2-(3-(Oxiran-2-ylmethoxy)phenyl)-1,3-dioxolane |

| 1,3-Propanediol (1 eq.) | H₂SO₄ (cat.) | 2-(3-(Oxiran-2-ylmethoxy)phenyl)-1,3-dioxane |

Reaction Mechanisms and Kinetic Studies

The diverse reactivity of this compound is underpinned by well-established reaction mechanisms. Kinetic studies on related benzaldehyde systems provide insight into the factors governing the rates of these transformations.

Imine Formation: The condensation reaction to form an imine is a multi-step equilibrium process. libretexts.org The reaction rate is highly dependent on the pH of the medium. openstax.org In highly acidic solutions, the amine nucleophile is protonated and becomes non-nucleophilic, slowing the reaction. In neutral or basic solutions, the initial nucleophilic attack is slow, and the subsequent dehydration step is not efficiently catalyzed. Consequently, the maximum reaction rate is typically observed at a weakly acidic pH of about 4 to 5. openstax.org Kinetic studies of benzaldehyde condensation reactions have shown that the nature of the solvent and the presence of catalysts can significantly influence the reaction rate and product yield. researchgate.netrsc.org

Aldehyde Reduction: The reduction of the aldehyde by hydride reagents like NaBH₄ involves the nucleophilic transfer of a hydride ion to the carbonyl carbon. libretexts.org This is generally the rate-determining step. The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate, while electron-donating groups may have the opposite effect. Kinetic studies on the hydrogenation of benzaldehyde have shown the reaction to be consistent with a nucleophilic mechanism. hw.ac.uk

Epoxide Ring-Opening: The mechanism of epoxide ring-opening depends on the reaction conditions. Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. youtube.com Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. youtube.com In this case, the nucleophile preferentially attacks the more substituted carbon atom because that carbon can better stabilize the partial positive charge that develops in the transition state, a characteristic that has some Sₙ1 character. youtube.com

Derivatization Strategies for 3 Oxiran 2 Ylmethoxy Benzaldehyde

Functionalization at the Epoxide Moiety

The three-membered epoxide ring in 3-(Oxiran-2-ylmethoxy)benzaldehyde is susceptible to nucleophilic attack, leading to ring-opening and the formation of β-substituted alcohol derivatives. This reactivity is a cornerstone of its functionalization.

The reaction of epoxides with nucleophiles such as amines and thiols is a well-established method for the synthesis of β-amino alcohols and β-hydroxy sulfides, respectively. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry at that center. The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions, including the nature of the nucleophile and the presence of catalysts.

In the case of this compound, the epoxide is monosubstituted, and nucleophilic attack is generally expected to occur at the less sterically hindered terminal carbon atom.

Table 1: Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Amines (R-NH₂) | β-Amino alcohols | Can be performed neat or in various solvents; may be catalyzed by acids, bases, or Lewis acids. |

Functionalization at the Aldehyde Moiety

The aldehyde group of this compound offers a plethora of opportunities for chemical modification, allowing for the introduction of a wide array of functional groups and structural motifs.

Classic aldehyde transformations such as the Wittig reaction provide a powerful means to convert the carbonyl group into an alkene. nrochemistry.comwikipedia.orgmasterorganicchemistry.comstackexchange.com By reacting this compound with a phosphorus ylide (Wittig reagent), a carbon-carbon double bond is formed with predictable stereochemistry depending on the nature of the ylide used. wikipedia.orgstackexchange.com Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. wikipedia.org

Another important reaction is the Knoevenagel condensation , where the aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a methylene carbon) in the presence of a basic catalyst. nih.govnih.gov This reaction is a versatile method for the formation of new carbon-carbon double bonds and can be a key step in the synthesis of various substituted alkenes and heterocyclic systems.

Table 2: Key Reactions for Functionalization of the Aldehyde Moiety

| Reaction | Reagents | Product Type |

|---|---|---|

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene |

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal candidate for participation in several important MCRs.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org By employing this compound in a Passerini reaction, it is possible to generate complex molecules bearing the intact oxirane ring for further diversification. wikipedia.org

Similarly, the Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields a bis-amide. nih.gov The use of this compound as the aldehyde component in an Ugi reaction would lead to the formation of highly functionalized products that retain the epoxide moiety, offering a powerful strategy for generating molecular diversity.

The products of these MCRs, still containing the reactive epoxide ring, can be subjected to post-condensation modifications, such as intramolecular cyclizations or further nucleophilic additions, to create a wide range of complex heterocyclic scaffolds. wikipedia.org

Table 3: Multi-component Reactions Involving the Aldehyde Moiety

| Reaction | Components | Key Product Feature |

|---|---|---|

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

Applications of 3 Oxiran 2 Ylmethoxy Benzaldehyde in Advanced Organic Synthesis

Versatile Building Block for Complex Organic Molecule Synthesis

The utility of 3-(Oxiran-2-ylmethoxy)benzaldehyde as a versatile building block stems from the orthogonal reactivity of its two primary functional groups. The aldehyde group readily participates in a wide array of classic organic reactions, while the epoxide ring offers a site for nucleophilic attack and ring-opening, providing a pathway for chain extension and further functionalization.

The aldehyde moiety can be transformed through various reactions, including:

Oxidation: To form the corresponding 3-(oxiran-2-ylmethoxy)benzoic acid.

Reduction: To yield [3-(oxiran-2-ylmethoxy)phenyl]methanol.

Condensation Reactions: Such as the formation of Schiff bases (imines) with primary amines, or Knoevenagel and Wittig reactions to form carbon-carbon double bonds.

Simultaneously, the electrophilic epoxide ring can be opened by a diverse range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This ring-opening reaction is a powerful tool for introducing a 1,2-aminoalcohol, 1,2-thioalcohol, or 1,2-diol functionality, which are common motifs in complex natural products and bioactive molecules. The ability to perform selective transformations on one group while leaving the other intact, or to engage both in sequential or tandem reactions, allows for the efficient construction of intricate molecular architectures. This dual reactivity makes it a valuable intermediate for chemists aiming to build complex molecular scaffolds from simple, commercially available starting materials. ambeed.com

Precursor in Medicinal Chemistry Research and Drug Candidate Synthesis

Substituted benzaldehydes are a cornerstone in medicinal chemistry and drug discovery. google.comgoogle.com The structural motif of a benzaldehyde (B42025) connected via a methoxy (B1213986) bridge to another ring system is found in a number of compounds developed as allosteric modulators of hemoglobin for the treatment of sickle cell disease. google.comnih.gov this compound shares this core feature, making it a valuable precursor for the synthesis of analogous therapeutic candidates. google.com

Research has highlighted the importance of this class of compounds in various therapeutic areas:

Anticancer Agents: A structurally similar compound, 3-(pyridin-2-ylmethoxy)benzaldehyde, is recognized as a critical intermediate in the synthesis of anticancer agents. Furthermore, derivatives of benzyloxybenzaldehyde have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme in cancer stem cells, demonstrating the potential of this scaffold in oncology. mdpi.com

Antibacterial Agents: Novel benzamide (B126) derivatives incorporating a methoxy-linked ring system have shown potent antibacterial activity. For instance, compounds based on a 3-(benzodioxan-2-ylmethoxy) substructure are effective against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb), likely by inhibiting the cell division protein FtsZ. nih.gov

Sickle Cell Disease: The benzaldehyde group is a key pharmacophore for agents that inhibit the polymerization of sickle hemoglobin (HbS). google.com Voxelotor, a drug used for treating sickle cell disease, is a complex substituted benzaldehyde, underscoring the therapeutic relevance of this chemical class. google.comgoogle.com

The epoxide group of this compound provides a convenient handle for attaching various side chains or pharmacophores through ring-opening, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Table 2: Examples of Bioactive Scaffolds Related to this compound

| Related Scaffold | Therapeutic Area | Mechanism of Action / Target | Reference |

| Pyridyl Methoxy Benzaldehydes | Sickle Cell Disease, Anticancer | Allosteric modulation of hemoglobin, general bioactive intermediate | google.com |

| Benzodioxane Methoxy Benzamides | Antibacterial (MRSA, Mtb) | Inhibition of FtsZ protein | nih.gov |

| Benzyloxybenzaldehydes | Anticancer | Inhibition of ALDH1A3 | mdpi.com |

| 2-hydroxy-6-((...)-methoxy)benzaldehyde | Sickle Cell Disease | R-State Stabilizer of Sickle Hemoglobin | google.comgoogle.com |

Role in the Synthesis of Specialty Chemicals and Dyes

The reactivity of this compound also lends itself to applications in materials science and the synthesis of specialty chemicals. chiralen.com The epoxide functionality is particularly important in polymer chemistry. Epoxides are monomers for epoxy resins, and the bifunctional nature of this compound allows it to act as a cross-linker or an additive to modify polymer properties. A closely related molecule, 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde, is cited in a patent for creating self-healing and degradable bio-based polyurethanes, highlighting the role of such structures in developing advanced materials. chiralen.com

In the realm of dyes, the aldehyde group is a common precursor. It can be used to synthesize methine dyes or can be converted into other functional groups, such as an azo group, to produce azo dyes. researchgate.net The inclusion of the oxiranylmethoxy group can be used to covalently link the dye to substrates like fabrics or polymers, potentially improving colorfastness. Chemical suppliers categorize the compound under product families such as "Fluorescent Dyes" and "Polymer Supported Reagents," indicating its utility in these specialized applications. fluorochem.co.uk

Intermediate in the Formation of Novel Heterocyclic Structures

Heterocyclic compounds are ubiquitous in pharmaceuticals, natural products, and materials science. nih.govnih.gov The synthesis of these ring systems is a major focus of organic chemistry. Substituted aldehydes, particularly those with additional reactive sites, are privileged starting materials for constructing heterocycles. nih.gov

This compound is an ideal precursor for a variety of heterocyclic systems due to its dual functionality:

The aldehyde can condense with dinucleophiles like hydrazines, hydroxylamines, or diamines to form pyrazoles, isoxazoles, and diazepines, respectively.

The epoxide ring can undergo intramolecular or intermolecular cyclization. For example, reaction with an amine can open the epoxide to form an amino alcohol, which can then cyclize with the aldehyde group to form substituted morpholines or other complex fused systems.

Tandem reactions involving both groups can lead to the formation of polycyclic heterocyclic systems in a single step. For example, 2-alkynylbenzaldehydes are known to undergo cascade cyclizations with amino-NH-1,2,3-triazoles to produce complex pentacyclic fused triazoles. researchgate.net Similar strategies could be applied to this compound to react with appropriate partners, leading to novel heterocyclic scaffolds.

The synthesis of coumarin-linked Schiff bases and thiazolidine (B150603) derivatives from other benzaldehydes further illustrates the potential of this starting material in generating a diverse array of heterocyclic products. google.comresearchgate.net

Role of 3 Oxiran 2 Ylmethoxy Benzaldehyde in Polymer Science and Materials Research

Monomer for the Synthesis of Epoxy Resins and Thermosets

The primary role of the oxirane group in 3-(Oxiran-2-ylmethoxy)benzaldehyde is to act as a monomer for the synthesis of epoxy resins. Epoxy resins are a crucial class of thermosetting polymers known for their excellent mechanical properties, thermal stability, and chemical resistance. vibesproject.eu The synthesis process involves the reaction of the epoxide ring with a curing agent or hardener, which is typically a multifunctional amine or anhydride. cityu.edu.hkresearchgate.net

During the curing process, the epoxide ring opens and forms covalent bonds with the hardener, leading to the formation of a highly cross-linked, three-dimensional polymer network. The aromatic core of this compound contributes to the rigidity and thermal stability of the resulting thermoset, properties that are highly desirable for structural applications. researchgate.net The presence of the aldehyde group can also influence the final properties of the material, potentially increasing cross-link density through secondary reactions or modifying the resin's polarity and adhesion characteristics. Researchers have synthesized various macromolecular aromatic epoxy resins and have demonstrated their effectiveness in applications such as anticorrosive coatings. acs.org

Table 1: Functional Groups of this compound and Their Role in Polymerization

| Functional Group | Chemical Structure | Primary Role in Polymer Synthesis | Resulting Polymer Characteristic |

|---|---|---|---|

| Epoxide (Oxirane) | C₂H₃O- | Monomer for ring-opening polymerization | Forms the cross-linked thermoset network |

| Aldehyde | -CHO | Site for secondary cross-linking or modification | Enhances cross-link density, thermal properties |

| Aromatic Ring | C₆H₄ | Backbone of the monomer | Provides rigidity and thermal stability |

Application as Reactive Diluents in Polymer Formulations

In many industrial applications, standard epoxy resins like those based on Bisphenol A diglycidyl ether (DGEBA) have very high viscosity, making them difficult to process. To address this, non-reactive solvents are often added, but these can release volatile organic compounds (VOCs). An alternative is the use of reactive diluents, which are low-viscosity compounds that reduce the viscosity of the formulation before curing and then co-react with the resin to become part of the final polymer network. researchgate.net

Development of Bio-based Polymer Materials Utilizing Aldehyde and Epoxide Functionalities

There is a significant research effort focused on replacing petroleum-derived chemicals with sustainable, bio-based alternatives. The structure of this compound is analogous to derivatives of vanillin, a compound that can be sourced from lignin, making it a key player in the development of bio-based polymers.

Vanillin is one of the most utilized bio-based compounds for creating sustainable thermosets. researchgate.net Its inherent aromatic structure, along with its reactive aldehyde and phenolic hydroxyl groups, makes it an ideal starting material for producing epoxy monomers that can replace controversial petroleum-based incumbents like Bisphenol A (BPA). mdpi.commsu.edu The phenolic group of vanillin can be readily converted to a glycidyl (B131873) ether, creating an epoxy monomer.

The compound this compound is a structural analogue of these vanillin-derived epoxies. Research has shown that vanillin-based epoxy thermosets exhibit good mechanical properties and thermal stability, often comparable to conventional petroleum-derived resins. researchgate.net The aromatic nature of these bio-monomers is crucial for imparting high performance to the final materials, making them suitable for structural applications. researchgate.net The development of such vanillin-derived systems is a significant step toward creating high-value products from biorefinery outputs. researchgate.net

Lignin, a major component of biomass, is the most abundant natural source of aromatic compounds on Earth. researchgate.net It is a complex polymer composed of phenylpropane units, including guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) structures. researchgate.netnih.gov Through various depolymerization techniques, lignin can be broken down into smaller aromatic platform chemicals, such as vanillin, syringaldehyde, guaiacol, and cresol. mdpi.comresearchgate.net

These lignin-derived monophenols serve as valuable precursors for the synthesis of bio-based epoxy resins. mdpi.comacs.org The process typically involves reacting the phenolic hydroxyl groups of these compounds with epichlorohydrin (B41342) to introduce the reactive epoxide functionality, a method similar to how this compound would be synthesized from 3-hydroxybenzaldehyde (B18108). acs.org By utilizing lignin as a feedstock, researchers can create a sustainable supply chain for aromatic epoxy resins, reducing the polymer industry's reliance on fossil fuels and providing a green alternative to BPA. cityu.edu.hknih.gov

Table 2: Comparison of Lignin-Derived Precursors for Epoxy Resins

| Precursor | Source | Key Functional Groups | Potential Role in Epoxy Resins |

|---|---|---|---|

| Vanillin | Lignin Oxidation | Phenolic -OH, Aldehyde, Methoxy (B1213986) | Aromatic backbone, secondary reaction site |

| Guaiacol | Lignin Depolymerization | Phenolic -OH, Methoxy | Simple aromatic building block |

| Syringaldehyde | Lignin Depolymerization | Phenolic -OH, Aldehyde, 2x Methoxy | High functionality aromatic backbone |

| p-Cresol | Lignin Depolymerization | Phenolic -OH, Methyl | Simple aromatic building block |

Integration into Dynamic Covalent Networks and Vitrimers

A frontier in polymer science is the development of materials that combine the robustness of thermosets with the reprocessability of thermoplastics. Vitrimers are a class of covalent adaptable networks (CANs) that achieve this through the incorporation of dynamic covalent bonds. aps.orgnih.gov These bonds can break and reform under external stimuli like heat, allowing the polymer network to rearrange its topology without compromising its cross-linked nature. aps.orguclouvain.be

The bifunctional nature of this compound is ideal for designing vitrimers.

Permanent Network: The epoxide group can be used to form a stable, permanently cross-linked network through conventional epoxy chemistry.

Dynamic Network: The aldehyde group is capable of forming dynamic covalent bonds, most notably imine bonds (through reaction with amines) or acetal bonds (with alcohols). msu.edu

By integrating this molecule into a polymer network, the epoxide forms the structural scaffold, while the aldehyde provides dynamic linkages. At elevated temperatures, these dynamic bonds can exchange, allowing the material to be reshaped, repaired, or recycled—properties not possible with traditional thermosets. The presence of aldehyde groups in an epoxy network has been shown to yield resins with improved degradability under certain conditions. msu.edu This dual-functionality enables the design of advanced materials that are both durable and sustainable.

Cross-linking Agent in Advanced Polymer Systems

A cross-linking agent is a molecule that forms covalent bonds to link polymer chains together, thereby creating a network structure. hengdasilane.comsigmaaldrich.com This process, known as curing or vulcanization, transforms polymers from a liquid or soft state into a solid, rigid, or elastomeric material with enhanced mechanical strength and thermal stability. hengdasilane.comsigmaaldrich.com

With its two distinct reactive sites, this compound can act as a sophisticated cross-linking agent. The epoxide group can participate in the primary curing reaction of a polymer system, for instance, by reacting with amine or hydroxyl groups along a polymer backbone. Subsequently, the aldehyde group can be used to induce a secondary cross-linking reaction, further increasing the network's cross-link density. This can be achieved by reacting the aldehyde with functional groups like amines or diols, potentially under different reaction conditions. This dual-stage cross-linking capability allows for precise control over the final material properties, enabling the development of advanced polymers with tailored mechanical strength, thermal resistance, and chemical stability. mdpi.comchimicalombarda.com

Theoretical and Computational Studies of 3 Oxiran 2 Ylmethoxy Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3-(Oxiran-2-ylmethoxy)benzaldehyde at the atomic level. These methods allow for the detailed examination of molecular geometry, electronic structure, and spectroscopic features, as well as the elucidation of reaction pathways.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation of the molecule. For a flexible molecule like this, which contains several rotatable single bonds (C-O and C-C), a thorough conformational analysis is essential.

By systematically rotating the bonds connecting the benzaldehyde (B42025) ring, the ether linkage, and the oxirane ring, a potential energy surface can be mapped out. This allows for the identification of various local energy minima (stable conformers) and the transition states that connect them. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed for these calculations. The optimized geometry reveals the spatial arrangement of the atoms, which is fundamental for understanding its interactions with other molecules.

Table 1: Predicted Geometrical Parameters for a Representative Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G(d,p)) |

| Bond Length | C(aryl)-C(aldehyde) | ~1.48 Å |

| C=O (aldehyde) | ~1.22 Å | |

| C(aryl)-O(ether) | ~1.37 Å | |

| O(ether)-CH2 | ~1.43 Å | |

| C(oxirane)-O(oxirane) | ~1.45 Å | |

| Bond Angle | C(aryl)-C(aldehyde)-H | ~121° |

| C(aryl)-O(ether)-CH2 | ~118° | |

| C-O-C (oxirane) | ~61° | |

| Dihedral Angle | C(aryl)-C(aryl)-O-C | Varies with conformation |

Note: These are typical values for similar molecular fragments and the actual values for the lowest energy conformer would be determined from specific calculations.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its reactivity. DFT calculations provide valuable information in this regard.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the ether oxygen, while the LUMO is expected to be centered on the benzaldehyde group, particularly the carbonyl carbon, and the oxirane ring, which is susceptible to nucleophilic attack.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign partial charges to each atom, identifying electron-rich and electron-deficient sites. The oxygen atoms of the ether, carbonyl, and oxirane groups are expected to carry negative partial charges, while the carbonyl carbon and the carbons of the oxirane ring will have positive partial charges, making them electrophilic centers.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive electrostatic potential (electron-deficient, prone to nucleophilic attack). For this molecule, the MEP would likely show negative potential around the carbonyl and ether oxygens and a positive potential around the aldehyde hydrogen and the oxirane ring carbons.

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental spectra, can help in the assignment of signals and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretch of the aldehyde, the C-O-C stretches of the ether and oxirane, and the aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides insights into the electronic structure and the nature of the chromophores within the molecule, which are primarily the benzaldehyde and aromatic ring systems.

Reaction Mechanism Elucidation and Transition State Analysis

The presence of both an aldehyde and an oxirane ring makes this compound a versatile reactant. DFT can be used to explore the mechanisms of its potential reactions. For instance, the ring-opening reaction of the epoxide by a nucleophile or the various reactions of the aldehyde group (e.g., reduction, oxidation, condensation) can be modeled. By locating the transition state structures and calculating the activation energies, the most favorable reaction pathways can be determined. For example, a study on the reaction of benzaldehyde with an amine to form a Schiff base identified three transition states, providing a detailed mechanistic understanding. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of the molecule in a condensed phase (e.g., in a solvent or interacting with a surface or a biological macromolecule). MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations could be used to:

Study its solvation in different solvents, analyzing the radial distribution functions to understand the local solvent structure around the solute.

Investigate its interaction with other molecules, such as in a polymer matrix or at an interface. This is particularly relevant for applications where this molecule might be used as a cross-linking agent or a monomer.

Explore its potential binding to a biological target by simulating the molecule in the active site of an enzyme.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. While no specific QSPR models for this compound have been reported, models for related classes of compounds can provide insights.

For instance, QSPR models have been developed for the toxicity of aromatic aldehydes. nih.gov These models use molecular descriptors (numerical representations of molecular structure) to correlate with biological activity or physical properties. For this compound, descriptors could include electronic properties (like HOMO/LUMO energies and partial charges from DFT), topological indices, and steric parameters. A QSPR model could potentially be developed to predict its reactivity in polymerization reactions or its potential as a skin sensitizer, a known issue with some aldehydes and epoxides. nih.gov The development of such models requires a dataset of structurally similar compounds with experimentally measured properties.

Emerging Research Directions for 3 Oxiran 2 Ylmethoxy Benzaldehyde

Sustainable Synthesis Routes and Green Chemistry Approaches

The chemical industry's shift towards sustainability has spurred research into greener synthesis methods for valuable platform molecules like 3-(Oxiran-2-ylmethoxy)benzaldehyde. beilstein-journals.org The primary goals are to enhance process safety, prevent pollution, minimize waste, and optimize energy consumption. beilstein-journals.org For benzaldehyde (B42025) derivatives, research highlights several promising green strategies.

One significant area is the move away from hazardous solvents and reagents. nih.gov Solvent-free reaction conditions represent an ideal approach, as demonstrated in the oxidation of benzyl alcohol to benzaldehyde using molecular oxygen over a reusable nano-gold catalyst. rsc.org This process offers high yield and selectivity without the need for any solvent, presenting a model for the clean synthesis of the aldehyde portion of the target molecule. rsc.org Similarly, microwave-assisted, solvent-free multicomponent reactions involving aldehydes have proven to be highly efficient, offering high product yields in short reaction times. chemmethod.com

Catalysis is a cornerstone of green chemistry, with a focus on developing recyclable and non-toxic catalysts. beilstein-journals.orgresearchgate.net For aldehyde synthesis, phase-transfer catalysts like β-cyclodextrin polymers have been used for the oxidation of cinnamaldehyde to benzaldehyde in aqueous solutions, providing an environmentally benign method that allows for catalyst recovery and reuse. tandfonline.com The application of these principles—such as biocatalysis, photocatalysis, and the use of solid-supported catalysts—to the synthesis of this compound from precursors like 3-hydroxybenzaldehyde (B18108) and epichlorohydrin (B41342) is a key area of ongoing research.

| Green Chemistry Principle | Application to Benzaldehyde Synthesis | Potential for this compound |

| Solvent-Free Reactions | Oxidation of benzyl alcohol with O₂ over Au catalyst. rsc.org | Synthesis via reaction of solid 3-hydroxybenzaldehyde with epichlorohydrin under solventless conditions. |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors. nih.gov | Utilizing bio-based 3-hydroxybenzaldehyde or epichlorohydrin. |

| Catalysis | Reusable β-cyclodextrin polymer for oxidation in water. tandfonline.com | Employing recyclable catalysts for the etherification step to reduce waste. |

| Energy Efficiency | Microwave-assisted synthesis for rapid, high-yield reactions. chemmethod.com | Using microwave irradiation to accelerate the etherification reaction, reducing energy consumption. |

Catalytic Applications in Organic Transformations

The dual functionality of this compound makes it a valuable substrate for a variety of catalytic organic transformations. The aldehyde group can participate in numerous classic and modern catalytic reactions, including condensations, aldol reactions, and multicomponent reactions. For instance, Lewis acids like iron(III) chloride have been shown to effectively catalyze the condensation of aldehydes with other reagents under mild conditions. chemmethod.com Furthermore, the aldehyde can be a target for sophisticated supramolecular organocatalysts, which can activate it for highly enantioselective additions. mdpi.com

Simultaneously, the oxirane ring is susceptible to catalytic ring-opening and cycloaddition reactions. Lewis and Brønsted acids can catalyze the addition of nucleophiles to the epoxide, a fundamental transformation for creating more complex molecules. Research on reactions between oxiranes and aldehydes has shown that catalysts like tin(II) triflate can mediate cycloadditions, leading to the formation of new heterocyclic systems. researchgate.net This reactivity opens the door for using this compound as a precursor to complex heterocyclic scaffolds under catalytic control. The ability to selectively trigger reactions at either the aldehyde or the epoxide site using specific catalysts is a significant area of exploration.

Development of Novel Materials with Tunable Properties and Advanced Functionalities

Perhaps the most promising application of this compound is in polymer and materials science. Its structure allows it to act as a bifunctional monomer or cross-linking agent for creating novel materials with tailored properties.

The aldehyde functionality enables its use in the synthesis of aromatic polymers. For example, benzaldehyde derivatives can be polymerized with triphenylamine derivatives to create electrochromic and photochemically active polymers that are soluble and can be cast into films. ntu.edu.tw

The oxirane group is the cornerstone of epoxy resins, which are widely used as high-performance thermosets, adhesives, and composites. startus-insights.comgoogle.com this compound can be incorporated into epoxy resin formulations, where the epoxide ring undergoes polymerization (curing) with hardeners like amines or anhydrides. researchgate.net The presence of the benzaldehyde moiety within the polymer backbone can impart specific properties such as increased thermal stability, altered refractive index, or sites for further post-polymerization modification. This dual reactivity allows for the synthesis of complex polymer architectures, such as hyperbranched polymers or cross-linked networks with a high degree of control over the final material properties. google.comacs.org

| Functional Group | Polymerization / Reaction Type | Resulting Material Class | Potential Properties |

| Aldehyde | Polycondensation (e.g., with amines) | Aromatic Polymers, Schiff base polymers | Electrochromic, Photochemical activity, Thermal stability ntu.edu.tw |

| Oxirane (Epoxide) | Ring-opening polymerization (curing) | Epoxy Resins, Thermosets, Composites | High strength, Adhesion, Chemical resistance startus-insights.comacs.org |

| Both Groups | Sequential or orthogonal polymerization | Cross-linked functional polymers | Tunable mechanical and thermal properties, sites for modification researchgate.net |

Exploration of Stereoselective Syntheses and Transformations

The oxirane ring in this compound contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-3-(Oxiran-2-ylmethoxy)benzaldehyde. While many applications use the racemic mixture (an equal mix of both enantiomers), there is a growing research interest in stereoselective synthesis—methods that produce a single enantiomer.

Enantiomerically pure epoxides are highly valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The stereoselective synthesis of the target molecule would likely involve either using a chiral catalyst for the epoxidation of an allylic precursor or employing a chiral resolution technique to separate the enantiomers from a racemic mixture.

Furthermore, the compound itself can be used in stereoselective transformations. The aldehyde group can be targeted by chiral catalysts to undergo enantioselective additions, creating new stereocenters with high precision. mdpi.com Similarly, the catalytic ring-opening of the chiral epoxide can proceed stereoselectively, allowing the configuration of the original stereocenter to control the stereochemistry of the product. researchgate.net The development of efficient stereoselective routes to and from this compound is crucial for its application in asymmetric synthesis and the creation of advanced chiral materials.

Advanced Characterization Techniques for In-situ Reaction Monitoring

Understanding and optimizing the reactions of this compound, particularly in polymerization, requires advanced characterization techniques that can monitor the process in real-time. In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for this purpose. frontiersin.orgnih.gov

This technique allows researchers to follow the kinetics of epoxy curing by monitoring the disappearance of specific infrared absorption bands associated with the oxirane ring. rsc.org The C-O stretching vibration of the epoxy group gives a characteristic peak at approximately 915 cm⁻¹. nih.gov By tracking the intensity of this peak over time during a reaction, one can directly measure the rate of epoxide consumption and determine the degree of cross-linking or conversion. rsc.orgnih.gov This real-time data is invaluable for studying reaction mechanisms, optimizing conditions (such as temperature and catalyst concentration), and ensuring the quality and consistency of the final material. frontiersin.orgresearchgate.net In-situ FT-IR can also monitor changes related to the aldehyde group, providing a complete picture of complex polymerization or modification reactions.

| Technique | Monitored Functional Group | Key Spectral Band (cm⁻¹) | Information Obtained |

| In-situ FT-IR | Oxirane (Epoxide) Ring | ~915 (C-O stretch) | Reaction kinetics, degree of curing, epoxide consumption rate nih.gov |

| In-situ FT-IR | Carbonyl (Aldehyde) | ~1700 (C=O stretch) | Aldehyde consumption, side-reaction monitoring |

| In-situ FT-IR | Hydroxyl Group (from ring-opening) | ~3400 (O-H stretch) | Formation of hydroxyls during curing, reaction mechanism nih.gov |

Integration into Supramolecular Assemblies and Smart Materials

The functional groups on this compound make it an excellent candidate for integration into supramolecular assemblies and the fabrication of smart materials. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to build larger, ordered structures. The oxygen atoms in the ether, epoxide, and aldehyde groups of the molecule can act as hydrogen bond acceptors, enabling it to form specific, predictable assemblies in the solid state or in solution. nih.govkoreascience.kr Benzaldehyde derivatives are known to form multidimensional supramolecular networks through weak C-H···O interactions, a principle that can be extended to this compound. nih.gov

This capacity for self-assembly, combined with its polymerizability, allows its use as a building block for "smart materials"—materials that respond to external stimuli.

Self-Healing Materials: Epoxy resins are a primary matrix for self-healing composites. mdpi.compreprints.org Microcapsules containing a healing agent (derived from or compatible with the epoxy matrix) can be embedded in the material. When a crack forms, the capsules rupture, releasing the agent to polymerize and repair the damage. mdpi.com

Shape-Memory Polymers: Cured epoxy networks can exhibit thermally induced shape-memory effects. These materials can be deformed into a temporary shape and will return to their original, permanent shape upon heating. scientific.net

Recyclable Thermosets: A major challenge with epoxy resins is their non-recyclable nature. Research is exploring the integration of additives, such as magnetic nanoparticles, that respond to an external stimulus (like a magnetic field) to facilitate the controlled breakdown of the polymer network, allowing for the recovery of valuable components like carbon fibers. aitiip.com

The unique combination of a polymerizable epoxy group and a supramolecularly active benzaldehyde moiety makes this compound a promising component for the bottom-up design of these advanced functional materials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Oxiran-2-ylmethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via epoxidation of allyl ether precursors or nucleophilic substitution between 3-hydroxybenzaldehyde and epichlorohydrin. Key steps include:

- Epoxidation : Use of peracids (e.g., mCPBA) under anhydrous conditions at 0–5°C to form the oxirane ring .

- Protection/Deprotection : Selective protection of the hydroxyl group with TBDMSCl before introducing the epoxide moiety, followed by acidic deprotection .

- Optimization : Yield improves with slow addition of oxidizing agents and inert atmospheres (N₂/Ar) to prevent side reactions. Reaction monitoring via TLC (silica gel, hexane/EtOAc) is critical .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify the aldehyde proton (δ 9.8–10.2 ppm), epoxide protons (δ 3.1–4.3 ppm), and methoxy linkage (δ 3.8–4.0 ppm). COSY and HSQC resolve coupling between oxirane and adjacent protons .

- FTIR : Peaks at 1720–1700 cm⁻¹ (C=O stretch), 1250–1220 cm⁻¹ (C-O-C epoxide), and 910–840 cm⁻¹ (oxirane ring) confirm functional groups .

- X-ray Crystallography : SHELX programs refine crystal structures, with emphasis on resolving epoxide ring puckering and torsional angles .

Q. What are the key reactivity patterns of the epoxide and aldehyde groups in this compound?

- Methodological Answer :

- Epoxide Ring-Opening : Nucleophiles (e.g., amines, thiols) attack the less substituted carbon under acidic/basic conditions. For example, NH₃ in EtOH at 60°C yields amino alcohol derivatives .

- Aldehyde Reactions : Condensation with hydrazines forms hydrazones (e.g., for Schiff base synthesis), while Grignard reagents add to the carbonyl group .

- Competing Reactivity : The aldehyde’s electrophilicity may require temporary protection (e.g., acetal formation) during epoxide functionalization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on epoxide ring stability?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) models predict ring strain and regioselectivity in nucleophilic attacks. Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .